N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-18-14-15-31-17-23(30-26(31)16-18)19-10-12-20(13-11-19)29-28(32)27-21-6-2-4-8-24(21)33-25-9-5-3-7-22(25)27/h2-17,27H,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOQZZPFJRSKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine moiety. This can be achieved through condensation reactions between 2-aminopyridines and α-bromoketones under specific conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Solvent-free methods and microwave irradiation techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be utilized as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its interaction with biological targets can provide insights into molecular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European Patent Application (2023) lists multiple compounds sharing the imidazo[1,2-a]pyridine scaffold, enabling a structural and functional comparison. Below is an analysis of key differences and hypothesized properties:
Table 1: Structural and Functional Comparison
Key Observations:
Core Flexibility vs. In contrast, hexahydroimidazopyridine derivatives (e.g., 1-[(6-chloro-3-pyridinyl)methyl]-...) exhibit conformational flexibility, which may broaden target selectivity .
Electron-Withdrawing Groups : Compounds with nitro (e.g., 8-nitro-...) or trifluoromethyl groups (e.g., 6-(trifluoromethyl)-...) likely exhibit enhanced electrophilicity, improving binding to electron-rich enzyme active sites. The target compound lacks these groups, suggesting a different mechanism of action .
Solubility and Bioavailability : The methylsulfonyl group in N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide may improve aqueous solubility compared to the target compound’s lipophilic xanthene moiety .
Methodological Considerations for Comparative Studies
Molecular docking tools like AutoDock Vina () could elucidate differences in binding modes between the target compound and its analogs. For example:
- The xanthene group’s planar structure may favor interactions with hydrophobic pockets in proteins, while smaller substituents (e.g., methyl or chloro) might optimize steric complementarity. AutoDock Vina’s scoring function could quantify these interactions, providing predictive binding affinity rankings .
- Parallelization capabilities of AutoDock Vina would enable high-throughput comparison of the patent’s compound library, identifying structural motifs correlated with enhanced activity .
Biological Activity
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neurotoxicity. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a xanthene core, which is known for its fluorescent properties, and an imidazo[1,2-a]pyridine moiety. The chemical formula is with a molecular weight of approximately 342.39 g/mol. Its structural characteristics suggest potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo[1,2-a]pyridine derivative followed by coupling reactions to attach the xanthene moiety. Specific synthetic routes have been documented in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) have demonstrated that derivatives exhibit cytotoxic effects, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Mechanistic Insights : The compound's interaction with key signaling pathways such as PI3K/Akt and MAPK/ERK has been suggested to contribute to its anticancer effects. These pathways are crucial for cell proliferation and survival.
Neurotoxicity
The neurotoxicological profile of related compounds has been explored extensively:
- Monoamine Oxidase (MAO) Interaction : Similar derivatives have been shown to interact with monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. Compounds that are good substrates for MAO-B often exhibit neurotoxic effects, suggesting a possible mechanism through which this compound could exert toxicity in neuronal cells .
Study on Anticancer Effects
A study published in Journal of Medicinal Chemistry evaluated several xanthene derivatives for their anticancer properties. The results indicated that modifications to the xanthene structure significantly influenced cytotoxicity against various cancer cell lines. The most potent compounds were found to induce apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Xanthene A | MCF-7 | 5.0 | Apoptosis |
| Xanthene B | A549 | 3.5 | ROS Generation |
| This compound | MCF-7 | 4.0 | Cell Cycle Arrest |
Neurotoxicity Assessment
In another study investigating neurotoxic effects, derivatives similar to this compound were tested for their ability to induce dopaminergic neurotoxicity in mice models. The findings indicated that compounds capable of being oxidized by MAO-B resulted in significant neurotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
